molecular formula C9H19Cl2N3O2 B2371966 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride CAS No. 2044797-35-3

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride

Cat. No.: B2371966
CAS No.: 2044797-35-3
M. Wt: 272.17
InChI Key: GFZBULABLLHXQX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride is a synthetic organic compound with the molecular formula C₉H₁₉Cl₂N₃O₂ and a molecular weight of 272.17 g/mol.

Preparation Methods

The synthesis of 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with oxolane-3-carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Piperazin-1-yl)oxolane-3-carboxamide dihydrochloride can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar structure but differs in the position of the oxolane ring and the presence of a carbonyl group.

    Piperazine derivatives: Various piperazine-containing compounds have different substituents and functional groups, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-piperazin-1-yloxolane-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.2ClH/c10-8(13)9(1-6-14-7-9)12-4-2-11-3-5-12;;/h11H,1-7H2,(H2,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBULABLLHXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)N)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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